N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide
Overview
Description
N-(4-{[3-(3-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide, also known as MPAPA, is a chemical compound that has gained attention due to its potential use in scientific research.
Scientific Research Applications
Green Synthesis of Azo Disperse Dyes Intermediate
N-(3-Amino-4-methoxyphenyl)acetamide serves as a vital intermediate in the production of azo disperse dyes. A novel approach involving catalytic hydrogenation has been employed for its synthesis, utilizing a Pd/C catalyst known for its high activity, selectivity, and stability. This process allows for the transformation of N-(3-nitro-4-methoxyphenyl)acetamide into N-(3-amino-4-methoxyphenyl)acetamide in methanol and water, achieving a selectivity of 99.3% (Zhang Qun-feng, 2008).
Metabolism of Chloroacetamide Herbicides
Research into the comparative metabolism of chloroacetamide herbicides in human and rat liver microsomes provides insight into the carcinogenicity of these compounds. It has been discovered that compounds like acetochlor and metolachlor are metabolized to specific acetamides, which further undergo bioactivation, potentially leading to carcinogenic outcomes. This study highlights the complex metabolic pathways involved and the role of cytochrome P450 isoforms in these processes (S. Coleman et al., 2000).
Molecular Structure Analysis
The molecular structure of N-[2-(4-methoxypheny)-ethyl]-2-(quinolin-8-yl-amino)acetamide and its derivatives has been extensively studied. Investigations into the spatial orientations and the resultant geometries, such as tweezer-like and S-shaped structures, provide valuable information on their potential applications in self-assembly and molecular recognition. These studies underline the importance of weak interactions in dictating the structural and functional attributes of these compounds (D. Kalita, J. Baruah, 2010).
Development of Analgesic Capsaicinoids
Research on the structural determination of N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, a potent analgesic capsaicinoid, has revealed unique conformational features. The study of its crystal structure has facilitated a deeper understanding of the conformational aspects that contribute to its analgesic properties. This work contributes to the development of new pain management solutions (N. Park et al., 1995).
Anticonvulsant Properties of Acetamide Derivatives
The synthesis and analysis of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have demonstrated notable anticonvulsant activities. Structural studies of these compounds have identified key molecular features responsible for their pharmacological effects, aiding in the design of new therapeutic agents for seizure management (A. Camerman et al., 2005).
properties
IUPAC Name |
N-[4-[[(E)-3-(3-methoxyphenyl)-3-oxoprop-1-enyl]amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-13(21)20-16-8-6-15(7-9-16)19-11-10-18(22)14-4-3-5-17(12-14)23-2/h3-12,19H,1-2H3,(H,20,21)/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUMBQUGGROMPEA-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC=CC(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)N/C=C/C(=O)C2=CC(=CC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(1E)-3-(3-methoxyphenyl)-3-oxoprop-1-en-1-yl]amino}phenyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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